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Compound of Interest

Compound Name: 4,6-Dibromopicolinonitrile

. Get Quote

Cat. No.: B6590811

4,6-Dibromopicolinonitrile, a white to off-white solid, is structurally defined as a pyridine ring
substituted with a nitrile group at the 2-position and bromine atoms at the 4- and 6-positions.
This specific substitution pattern is not arbitrary; it is the source of the molecule's synthetic
power. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom
creates an electron-deficient aromatic system. This electronic depletion significantly activates
the C-Br bonds, particularly towards nucleophilic attack and oxidative addition by transition
metal catalysts.

Table 1: Physicochemical Properties of 4,6-Dibromopicolinonitrile

Property

Data

Molecular Formula

CeH2Br2N:2

Molecular Weight 261.90 g/mol [1][2]
CAS Number 1206247-80-4[1][2]
Appearance White to off-white solid

Boiling Point (Predicted)

300.8 + 37.0 °C[1]

Density (Predicted)

2.19 £ 0.1 g/cm3[1]

Solubility

Soluble in common organic solvents like
Dichloromethane (DCM), Tetrahydrofuran
(THF), and Dimethylformamide (DMF).
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The Duality of Reactivity: A Tale of Two Bromines

The primary utility of 4,6-Dibromopicolinonitrile stems from the reactivity of its two carbon-
bromine bonds. These bonds can be selectively or sequentially functionalized through two
major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-
catalyzed cross-coupling. The inherent electronic and steric differences between the C4 and
C6 positions allow for a degree of regiochemical control, which is a cornerstone of advanced
synthetic strategy.

Nucleophilic Aromatic Substitution (SNATr)

The electron-deficient pyridine ring is primed for attack by nucleophiles. In a typical SNAr
reaction, a nucleophile attacks one of the bromine-bearing carbons, forming a transient,
negatively charged Meisenheimer complex, which then expels the bromide ion to restore
aromaticity.[3][4]

o Causality of Reaction: This pathway is viable because the strong electron-withdrawing
groups (-CN, ring nitrogen) stabilize the anionic intermediate, lowering the activation energy
for the reaction.

o Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack than
the C6 position. This is due to a combination of electronic and steric factors. The C4 position
receives greater electronic stabilization from the ring nitrogen, and it is sterically less
encumbered than the C6 position, which is flanked by the C5-H and the bulky bromine at C4
(in the initial substrate). This allows for selective monosubstitution under carefully controlled
conditions (e.g., low temperature, stoichiometric nucleophile).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the most powerful application of this
building block, enabling the formation of C-C, C-N, and C-O bonds with exceptional precision.
[5][6][7] The differential reactivity of the C4-Br and C6-Br bonds can often be exploited to
perform sequential couplings.

o Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is
arguably the most common transformation, used to introduce aryl or heteroaryl moieties.[6]
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e Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynyl-
substituted pyridines.[8]

e Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical transformation in
medicinal chemistry for synthesizing analogues of biologically active compounds.

« Stille Coupling: Utilizes organostannanes for C-C bond formation, offering an alternative to
Suzuki couplings with different functional group tolerance.

Diagram 1: Key Synthetic Transformations of 4,6-Dibromopicolinonitrile
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Caption: Major reaction pathways for the selective functionalization of 4,6-
Dibromopicolinonitrile.
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Field-Proven Protocol: Selective Suzuki-Miyaura
Monocoupling

The following protocol describes a robust and reproducible method for the selective
monocoupling of an arylboronic acid at the C4 position. This procedure is designed as a self-
validating system, incorporating in-process checks to ensure reaction integrity.

Objective: To synthesize 4-(4-methoxyphenyl)-6-bromopicolinonitrile.

Diagram 2: Experimental Workflow for Selective Suzuki Coupling
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Caption: A self-validating workflow for controlled palladium-catalyzed Suzuki-Miyaura coupling.
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Step-by-Step Methodology:

o System Preparation (The "Why"): To a flame-dried 100 mL Schlenk flask equipped with a
magnetic stir bar, add 4,6-dibromopicolinonitrile (1.00 g, 3.82 mmol, 1.0 eq), 4-
methoxyphenylboronic acid (0.64 g, 4.20 mmol, 1.1 eq), potassium carbonate (1.58 g, 11.46
mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%).
Expertise: Flame-drying removes adsorbed water, which can hydrolyze the boronic acid and
deactivate the palladium catalyst. An inert atmosphere is critical as Pd(0) is readily oxidized
by air, rendering it inactive.

 Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high
vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times.
Trustworthiness: This rigorous inerting procedure ensures the catalytic cycle is not
compromised by atmospheric oxygen.

e Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water (30 mL total). Degas this
solvent mixture thoroughly by sparging with nitrogen for at least 30 minutes. Using a syringe,
add the degassed solvent to the reaction flask. Expertise: The aqueous component is
essential for the transmetalation step of the Suzuki cycle. Degassing the solvent removes
dissolved oxygen, providing a secondary layer of protection for the catalyst.

o Reaction Execution & Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir
vigorously. Monitor the reaction's progress by taking small aliquots every 2 hours and
analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically
complete within 6-8 hours. Trustworthiness: Regular monitoring prevents unnecessary
heating of the product, which could lead to side reactions or degradation. It provides a clear
endpoint, ensuring reproducibility.

o Work-up and Extraction: Once the starting material is consumed, cool the mixture to room
temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel. Extract
the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with
brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. Expertise: The aqueous wash removes the inorganic base and salts, while the
brine wash removes residual water from the organic phase.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b6590811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6590811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purification and Characterization: Purify the crude residue by flash column chromatography
on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine
the fractions containing the pure product and remove the solvent in vacuo to yield the
product as a solid. Confirm the structure and purity by *H NMR, 3C NMR, and High-
Resolution Mass Spectrometry (HRMS). Authoritativeness: Spectroscopic characterization
provides unequivocal proof of the product's identity and purity, completing the self-validating
workflow.

Applications in Drug Discovery and Materials
Science

The ability to precisely decorate the picolinonitrile core makes 4,6-dibromopicolinonitrile a
high-value intermediate in multiple fields.

¢ Medicinal Chemistry: The 2-cyanopyridine motif is a known pharmacophore found in
numerous biologically active agents.[9] It can act as a hydrogen bond acceptor or a
bioisostere for other functional groups. Starting from 4,6-dibromopicolinonitrile, medicinal
chemists can rapidly generate libraries of compounds for screening. For instance, derivatives
have been synthesized and evaluated as potent antiproliferative agents and kinase
inhibitors, which are crucial in oncology research.[10]

o Materials Science: The rigid, heteroaromatic structure is an excellent scaffold for creating
organic electronic materials. By attaching different conjugated aryl or alkynyl groups via
cross-coupling, scientists can tune the electronic properties (e.g., HOMO/LUMO levels) of
the resulting molecules for applications in organic light-emitting diodes (OLEDS), organic
photovoltaics (OPVs), and sensors.

Safety and Handling
4,6-Dibromopicolinonitrile should be handled with standard laboratory precautions.
e Engineering Controls: Use in a well-ventilated chemical fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.
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o Toxicology: While specific toxicity data is limited, related bromo-aromatic and nitrile
compounds can be harmful if inhaled, ingested, or absorbed through the skin. Always consult
the material safety data sheet (MSDS) before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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